N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1'-biphenyl]-4-amine
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Overview
Description
N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1’-biphenyl]-4-amine is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its electron-rich nature, making it valuable in the development of organic light-emitting diodes (OLEDs) and other electronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1’-biphenyl]-4-amine typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with an aryl halide in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF), under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., sodium azide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1’-biphenyl]-4-amine has several scientific research applications:
Chemistry: Used as a hole-transport and hole-injection material in OLEDs, improving device efficiency and lifetime.
Medicine: Investigated for use in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The compound exerts its effects primarily through its electron-rich nature, which enhances its ability to transport holes in electronic devices. The molecular targets include the active layers in OLEDs, where it facilitates charge transport and improves device performance. The pathways involved include the formation of exciplexes, which contribute to the efficiency and stability of the devices .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine
- N-(4-(9-Phenyl-9H-fluoren-2-yl)phenyl)-[1,1’-biphenyl]-4-amine
Uniqueness
N-(4-(9-Phenyl-9H-fluoren-9-yl)phenyl)-[1,1’-biphenyl]-4-amine is unique due to its high hole mobility and stability, making it particularly suitable for use in OLEDs. Its large band gap and electron-rich nature distinguish it from other similar compounds, providing advantages in device performance and longevity .
Properties
Molecular Formula |
C37H27N |
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Molecular Weight |
485.6 g/mol |
IUPAC Name |
4-phenyl-N-[4-(9-phenylfluoren-9-yl)phenyl]aniline |
InChI |
InChI=1S/C37H27N/c1-3-11-27(12-4-1)28-19-23-31(24-20-28)38-32-25-21-30(22-26-32)37(29-13-5-2-6-14-29)35-17-9-7-15-33(35)34-16-8-10-18-36(34)37/h1-26,38H |
InChI Key |
NEUDKMQWMOVRAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7 |
Origin of Product |
United States |
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